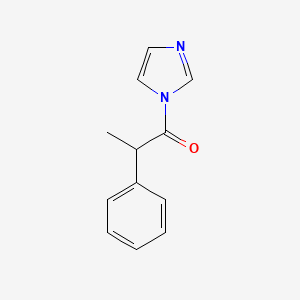

1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95826-99-6 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-imidazol-1-yl-2-phenylpropan-1-one |

InChI |

InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)12(15)14-8-7-13-9-14/h2-10H,1H3 |

InChI Key |

DJUPXBAUERTRNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1h Imidazol 1 Yl 2 Phenylpropan 1 One

Strategies for the Construction of the 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one Skeleton

The synthesis of this compound can be approached through various strategic disconnections of the target molecule. These strategies primarily revolve around the formation of the acyl-imidazole bond, the construction of the carbon skeleton, or the de novo synthesis of the imidazole (B134444) ring itself.

Direct Acylation or Alkylation Approaches at the Imidazole Nitrogen for Ketone Formation

One of the most direct methods for synthesizing 1-acyl imidazoles involves the reaction of imidazole with a suitable acylating agent. In the context of this compound, this would entail the use of 2-phenylpropanoyl chloride or a related activated derivative. While imidazoles can be resistant to acylation due to the acidic nature of the imino group, this reaction can be facilitated under specific conditions. google.com For instance, reacting imidazole with an acyl chloride can lead to the formation of the desired 1-acyl imidazole, though it may also produce imidazolium (B1220033) chloride as a byproduct. google.com A significant advantage of 1-acyl imidazoles is their utility as powerful acylating agents themselves, reacting with various nucleophiles at room temperature. google.com

Another approach involves the reaction of imidazoles with ketenes. The reaction of an imidazole with a free imino group and a ketene (B1206846) can proceed at ambient temperatures, preferably in a non-reactive solvent like benzene, to yield the corresponding 1-acyl imidazole without the formation of acidic byproducts. google.com

The synthesis of related imidazolyl ketones has been achieved through the condensation of 1H-imidazole with substituted bromoacetophenones. researchgate.net This highlights the feasibility of direct alkylation of the imidazole nitrogen followed by further transformations to achieve the target ketone structure.

Carbon-Carbon Bond Formation Strategies Involving Phenyl and Propanone Moieties

A more direct approach would involve the use of organometallic reagents. For example, the reaction of a phenyl-containing organometallic species with a suitable propanoyl electrophile could establish the desired carbon framework.

Application of Mannich Reactions in the Synthesis of Precursors to Imidazolyl Propanones

The Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which can serve as versatile precursors for various heterocyclic compounds. researchgate.netrsc.orgacs.org This one-pot, three-component reaction typically involves an active methylene (B1212753) compound (like a ketone), an aldehyde, and a primary or secondary amine. researchgate.nettandfonline.com In the context of synthesizing precursors for imidazolyl propanones, a Mannich reaction could be employed to generate a β-amino ketone that can be further elaborated. For example, the reaction of acetophenone, an aldehyde, and an amine can be catalyzed by various catalysts, including bismuth nitrate (B79036) or Lewis acids, to produce β-amino carbonyl compounds in high yields. researchgate.netacs.org These reactions are often conducted under mild conditions and can be highly stereoselective. rsc.org

While not a direct route to this compound, the resulting β-amino ketones are valuable intermediates that could potentially be converted to the target molecule through subsequent cyclization or substitution reactions.

Imidazole Nucleophilic Substitution Reactions with Halogenated Ketones

A common and effective method for the synthesis of N-substituted imidazoles is the nucleophilic substitution reaction between imidazole and a halogenated ketone. pharmaguideline.com For the synthesis of this compound, this would involve the reaction of imidazole with a 1-halo-2-phenylpropan-1-one, such as 1-bromo-2-phenylpropan-1-one. The nitrogen atom of the imidazole acts as a nucleophile, displacing the halide to form the desired N-C bond.

This strategy has been successfully employed in the synthesis of various 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives, where 1H-imidazole is condensed with commercially available bromoacetophenones. researchgate.net The reaction conditions are typically straightforward, often involving a suitable solvent and base to facilitate the reaction.

| Reactant 1 | Reactant 2 | Product | Reference |

| Imidazole | 1-Halo-2-phenylpropan-1-one | This compound | pharmaguideline.com |

| 1H-Imidazole | Substituted bromoacetophenones | 2-(1H-Imidazol-1-yl)-1-phenylethanones | researchgate.net |

Cyclization Reactions for de novo Imidazole Ring Formation in the Presence of Ketone/Phenyl Precursors

Instead of starting with a pre-formed imidazole ring, it is possible to construct the imidazole heterocycle from acyclic precursors that already contain the phenylpropanone moiety or its components. The Debus-Radziszewski imidazole synthesis is a classic example of such a strategy, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This multicomponent reaction can be adapted to produce a wide range of substituted imidazoles. wikipedia.orgisca.me

For instance, a precursor like 1-phenyl-1,2-propanedione (B147261) (a dicarbonyl compound) could react with an appropriate aldehyde and ammonia or a primary amine to form the desired imidazole ring. google.com Modifications of this method allow for the synthesis of N-substituted imidazoles by using a primary amine instead of ammonia. wikipedia.org

Another approach involves the cyclization of α-amino ketones. For example, 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones can be reacted with cyanates to form imidazole-2-one derivatives. nih.gov While this leads to an oxo-imidazole, it demonstrates the principle of forming the imidazole ring from a ketone-containing precursor.

| Precursor Type | Reagents | Product Type | Reference |

| 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | N/A | Substituted Imidazole | wikipedia.orgisca.megoogle.com |

| α-Amino Ketone, Cyanate | Acetic Acid | Imidazol-2-one | nih.gov |

Multicomponent Reaction Approaches for Imidazole Synthesis from Ketones

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted imidazoles in a single step. isca.menih.gov Several MCRs can be envisioned for the synthesis of the target compound or its close analogs, starting from readily available ketones.

The Radziszewski synthesis and its variations are prime examples of MCRs for imidazole synthesis. These reactions typically involve a 1,2-dicarbonyl compound (which can be generated in situ from a ketone), an aldehyde, and a source of ammonia (like ammonium (B1175870) acetate). isca.menih.gov Catalysts such as p-toluenesulfonic acid or copper iodide can be employed to promote these reactions, often leading to high yields of tri- and tetrasubstituted imidazoles. isca.mersc.org

Another MCR strategy involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate to yield highly substituted imidazoles. organic-chemistry.org While the direct synthesis of this compound via an MCR is not explicitly detailed in the provided context, the principles of these reactions suggest that a suitable combination of a phenylpropanone-derived precursor, an aldehyde, and an amine under the right catalytic conditions could potentially afford the desired product.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | References |

| Radziszewski-type | 1,2-Diketone, Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid, Copper iodide | Substituted Imidazoles | isca.menih.govrsc.org |

| From α-azido chalcones | α-Azido chalcone, Aldehyde, Aniline | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound scaffold can be systematically approached by targeting its key reactive sites: the carbonyl group, the aromatic rings, and the potential for introducing or modifying stereocenters.

Transformations of the Carbonyl Group (e.g., Oxime Formation)

The carbonyl group is a primary site for derivatization. One common transformation is its reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This reaction typically proceeds by heating the ketone with hydroxylamine in the presence of a base, such as sodium acetate, to neutralize the generated HCl. This method is advantageous due to its straightforward conditions and high yields. The resulting oxime introduces a new functional group that can alter the biological activity and physicochemical properties of the parent molecule. For instance, the synthesis of diketoxime from 2-((4-acetylphenyl)amino)-1-phenylethan-1-one has been achieved in high yield by refluxing with hydroxylamine hydrochloride and sodium acetate. researchgate.net

Esterification Reactions of Hydroxyl Derivatives

Reduction of the carbonyl group in this compound yields the corresponding alcohol, 1-(1H-imidazol-1-yl)-2-phenylpropan-1-ol. This hydroxyl group serves as a handle for further functionalization, most notably through esterification. A series of novel 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters have been synthesized, demonstrating the viability of this approach. These reactions typically involve coupling the alcohol with various carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to produce a library of ester compounds. These ester derivatives often exhibit modified lipophilicity and pharmacokinetic profiles. researchgate.net

Substitution Reactions on the Phenyl and Imidazole Rings

Both the phenyl and imidazole rings are amenable to substitution reactions, although their reactivity differs. The imidazole ring is generally susceptible to electrophilic attack, with substitution occurring at the C-2, C-4, or C-5 positions. nih.gov The precise position of substitution can be influenced by the reaction conditions and the steric and electronic nature of the existing substituents. The nitrogen at position 3, with its available lone pair of electrons, is the initial site of interaction with electrophiles. organic-chemistry.org

Substitution on the phenyl ring is also a common strategy for derivatization. This is often achieved by employing a starting material that already contains the desired substituent on the phenyl ring, for example, using a substituted α-bromoketone in the initial synthesis. Alternatively, electrophilic aromatic substitution reactions can be performed on the pre-formed core, with the directing effects of the acyl group influencing the position of the incoming substituent.

Oxidation and Reduction Pathways of the Carbonyl and Rings

The carbonyl group is readily reduced to a secondary alcohol, forming 1-(1H-imidazol-1-yl)-2-phenylpropan-1-ol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov Catalytic hydrogenation over metal catalysts like platinum is another effective method for this reduction. researchgate.net

Conversely, the secondary alcohol can be oxidized back to the parent ketone. For example, the oxidation of a related compound, 1-(1H-benzo[d]imidazol-2-yl)ethanol, to the corresponding ethanone (B97240) has been successfully achieved using a Ruthenium-based catalyst with hydrogen peroxide as the oxidant. researchgate.net This reversible oxidation-reduction pathway allows for facile interconversion between the ketone and alcohol forms, providing access to different sets of derivatives. While the aromatic rings are generally stable, harsh oxidative conditions can lead to their degradation.

Asymmetric Synthesis and Stereochemical Control

The presence of a chiral center at the C-2 position of the propane (B168953) chain means that this compound can exist as a pair of enantiomers. The control of stereochemistry is paramount in the synthesis of derivatives intended for biological applications, as different enantiomers can exhibit vastly different activities.

Enantioselective Approaches to Chiral this compound Derivatives

Two primary strategies are employed to obtain enantiomerically pure or enriched derivatives: the use of a chiral pool and asymmetric catalysis.

Chiral Pool Synthesis: This approach involves starting with an enantiopure precursor. For example, chiral amino acids like (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) can be utilized. nih.gov The synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol has been reported starting from the corresponding amino acid, ensuring the stereochemistry at the chiral center is retained throughout the synthetic sequence. nih.gov Similarly, L-phenylalaninol has been used as a chiral starting material. rsc.org This method is effective because the chiral center is often not directly involved in the key bond-forming reactions that construct the imidazole ring. nih.gov

Asymmetric Catalysis: This strategy involves the enantioselective reduction of the prochiral carbonyl group of this compound. Research has shown that using chiral catalysts can effectively produce specific stereoisomers of the corresponding alcohol. For instance, the keto group of 2-(1H-imidazol-1-yl)-1-phenylethanones has been reduced to the (S)-alcohol using a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. researchgate.net Another study on the enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) demonstrated that high enantiomeric excess of the corresponding hydroxyketone could be achieved. researchgate.net Such catalytic methods are highly desirable for their efficiency and ability to generate specific stereoisomers from a common prochiral substrate. researchgate.net

Diastereoselective Synthesis Considerations

The stereocenter at the C2 position of the propane moiety in this compound introduces the possibility of stereoisomers. The controlled synthesis of a specific diastereomer is a critical aspect of its chemical development, often relying on the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. While specific literature on the diastereoselective synthesis of this exact compound is not extensively detailed, established principles of asymmetric synthesis using chiral auxiliaries provide a robust framework for achieving high levels of stereocontrol.

A common and effective strategy for establishing the stereochemistry at an α-carbon to a carbonyl group involves the diastereoselective alkylation of an enolate derived from a substrate covalently bonded to a chiral auxiliary. wikipedia.orgnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to guide the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another. wikipedia.orgresearchgate.net After the desired stereocenter has been set, the auxiliary can be cleaved and recycled. wikipedia.org

For the synthesis of this compound, a plausible diastereoselective route would involve the use of a chiral auxiliary to direct the phenylation or benzylation of a propionyl group. Evans oxazolidinones and pseudoephedrine-derived amides are among the most reliable and widely used chiral auxiliaries for such transformations. nih.govnih.gov

The general approach would entail the acylation of a chiral auxiliary, such as an Evans-type oxazolidinone, with propionyl chloride or propanoic anhydride (B1165640) to form an N-acyloxazolidinone. This intermediate can then be deprotonated with a suitable base, like lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate. The chelation of the lithium cation by the carbonyl oxygen and the oxygen of the auxiliary creates a rigid, planar structure that effectively blocks one face of the enolate. Subsequent alkylation with a benzyl (B1604629) halide (e.g., benzyl bromide) would proceed from the less sterically hindered face, resulting in the formation of the α-benzylated product with a high degree of diastereoselectivity. researchgate.net

Alternatively, pseudoephenamine can serve as a practical chiral auxiliary. nih.gov Reacting pseudoephenamine with propanoic acid or its derivative yields the corresponding amide. wikipedia.org Deprotonation of this amide generates an enolate where the subsequent alkylation with a benzylating agent is directed by the chiral scaffold, leading to high diastereomeric excess. nih.gov

Following the diastereoselective alkylation, the chiral auxiliary is cleaved from the newly formed chiral 2-phenylpropanoyl group. This can be achieved through various methods, such as hydrolysis (acidic or basic) to yield the chiral 2-phenylpropanoic acid, or reduction to furnish the corresponding chiral alcohol. nih.gov The resulting enantiomerically enriched 2-phenylpropanoic acid can then be activated, for instance, by conversion to its acyl chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The reaction of this activated species with imidazole would then yield the target compound, this compound, with the stereochemical integrity largely preserved.

The expected diastereoselectivity for such alkylation reactions using common chiral auxiliaries is typically high, as demonstrated in numerous syntheses of related chiral carbonyl compounds. The table below summarizes the potential diastereomeric ratios (d.r.) that could be anticipated based on analogous literature precedents.

Table 1: Anticipated Diastereoselectivity in the Synthesis of a 2-Phenylpropanoyl Precursor Using Chiral Auxiliaries

| Chiral Auxiliary | Alkylating Agent | Typical Base | Anticipated Diastereomeric Ratio (d.r.) | Reference for Analogy |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | >95:5 | researchgate.net |

| (S,S)-Pseudoephedrine | Benzyl bromide | LDA | >90:10 | wikipedia.org |

| (1R,2R)-Pseudoephenamine | Benzyl bromide | LiHMDS | >95:5 | nih.gov |

| Oppolzer's Camphorsultam | Benzyl bromide | NaHMDS | >98:2 | nih.gov |

This table is illustrative and based on reported diastereoselectivities for similar α-alkylation reactions. Actual results for the synthesis of the specific target compound may vary.

The choice of chiral auxiliary, base, and reaction conditions allows for the selective synthesis of either enantiomer of the final product, by simply selecting the appropriate enantiomer of the chiral auxiliary to begin with. This control over stereochemistry is fundamental for producing enantiomerically pure compounds.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such an article would require access to primary research data that is not currently in the public domain.

To provide a scientifically accurate response, one would need access to a peer-reviewed study that has synthesized and performed a complete spectroscopic characterization of "this compound". Such a study would contain the necessary data for a detailed analysis of its vibrational modes and the chemical environments of its protons and carbon atoms, which are essential for fulfilling the requirements of the requested article structure.

Without this foundational data, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can reveal detailed information about the conformational landscape of a molecule and its interactions with its environment.

The flexibility of 1-(1H-imidazol-1-yl)-2-phenylpropan-1-one is a key determinant of its interaction with biological targets or its packing in the solid state. This flexibility arises from the rotation around several single bonds, including the bond connecting the phenyl group to the propane (B168953) backbone and the bond linking the imidazole (B134444) ring to the carbonyl carbon.

Conformational analysis of similar, but more complex, bis-imidazolone structures has been performed using programs that generate numerous conformers, which are then optimized using molecular mechanics methods. mdpi.com For this compound, a similar approach would involve exploring the potential energy surface by systematically rotating the key dihedral angles. The relative energies of the resulting conformers would indicate the most stable three-dimensional structures of the molecule. Due to the flexibility of the propane linker, a variety of conformations can be expected, with the phenyl and imidazole rings adopting different relative orientations. mdpi.com

A molecular dynamics simulation would further elucidate the dynamic nature of the molecule's flexibility. By simulating the motion of the molecule over a period of nanoseconds, one can observe the transitions between different conformational states and identify the most populated and energetically favorable conformations. nih.gov

Intermolecular interactions are fundamental to understanding the behavior of this compound in condensed phases. mdpi.com In the solid state, these interactions dictate the crystal packing, while in solution, they influence solubility and the formation of aggregates.

While a detailed study of the specific intermolecular interactions for this compound is not available in the provided search results, analysis of structurally related compounds provides significant insights. For instance, in the crystal structure of a related benzimidazole (B57391) derivative, a variety of non-covalent interactions, including N–H···O and O–H···N hydrogen bonds, are observed to form an infinite chain motif. mdpi.com Hirshfeld surface analysis of this related compound revealed that H···H and C···H/H···C contacts are the most frequent, with O···H/H···O and N···H/H···N interactions also contributing significantly. mdpi.com

For this compound, one can anticipate the presence of several key intermolecular interactions:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

π-π Stacking: The phenyl and imidazole rings can engage in π-π stacking interactions, which are common in aromatic systems.

C-H···O and C-H···π Interactions: The various C-H bonds in the molecule can act as weak hydrogen bond donors to the carbonyl oxygen or the aromatic rings.

The strength and geometry of these interactions can be quantified using computational methods. For example, interaction energy calculations can be performed to determine the energetic contribution of different types of intermolecular contacts. mdpi.com

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | - | Imidazole Nitrogen, Carbonyl Oxygen | Directional interaction influencing crystal packing and solubility. |

| π-π Stacking | Phenyl Ring, Imidazole Ring | Phenyl Ring, Imidazole Ring | Contributes to the stabilization of crystal structures and molecular aggregates. |

| C-H···O | Aliphatic and Aromatic C-H | Carbonyl Oxygen | Weak hydrogen bonds that contribute to overall crystal packing energy. |

| C-H···π | Aliphatic and Aromatic C-H | Phenyl Ring, Imidazole Ring | Weak interactions that help to stabilize the three-dimensional structure. |

Mechanistic Studies and Reaction Pathway Analysis through Computational Approaches

Computational chemistry is a valuable tool for elucidating reaction mechanisms and understanding the factors that control chemical reactivity. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction pathways and identify the most likely mechanism.

A common method for the synthesis of 1H-imidazoles is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net In the context of this compound, a plausible synthetic route could involve the reaction of a suitable precursor with imidazole.

Computational studies can be employed to investigate the mechanism of such a reaction. This would typically involve:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Searching: The transition state for each elementary step of the proposed reaction mechanism is located. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants, products, and intermediates, and a first-order saddle point for a transition state) and to obtain the zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state connects the correct reactants and products.

Chemical Reactivity and Reaction Mechanism Studies

Investigation of Fundamental Reaction Pathways for 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one and its Derivatives

The principal reaction pathway for the formation of this compound involves the N-acylation of imidazole (B134444) with an activated form of 2-phenylpropanoic acid, such as 2-phenylpropanoyl chloride. This reaction establishes the key N-acyl imidazole linkage. Once formed, the compound exhibits reactivity characteristic of N-acyl imidazoles, which are known to be effective acyl transfer agents. nih.gov Unlike typical amides that are stabilized by strong resonance, the amide bond in N-acyl imidazoles is significantly more reactive toward nucleophilic attack. nih.gov This heightened reactivity is attributed to the reduced resonance stabilization, making them valuable reagents for acylating other molecules like alcohols or amines. nih.govkyoto-u.ac.jp

The fundamental reaction pathways for derivatives of this compound primarily involve transformations at three sites: the acyl group, the imidazole ring, and the pendant phenyl group.

Acyl Transfer Reactions: The most significant reaction pathway for N-acyl imidazoles is their function as acyl transfer reagents. The imidazolide (B1226674) group is a good leaving group, facilitating the transfer of the 2-phenylpropanoyl group to a variety of nucleophiles. This reactivity is central to their application in chemical synthesis, for example, in peptide coupling and other acylation reactions. kyoto-u.ac.jpnih.gov

Reactions at the Ketone Carbonyl: The ketone group can undergo typical carbonyl reactions. For instance, it can be reduced to the corresponding secondary alcohol, (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, using reducing agents like sodium borohydride (B1222165). nih.gov

Reactions on the Imidazole Ring: The imidazole ring itself can undergo further functionalization, such as electrophilic substitution. The positions for substitution (C2, C4, C5) are influenced by the electronic nature of the N-acyl group and the reaction conditions. youtube.com

Reactions on the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution, although the conditions required may also affect other parts of the molecule.

Detailed Mechanistic Insights into Imidazole Ring Formation and Functionalization Reactions

The synthesis of the imidazole core can be achieved through various established methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.orgjetir.org This multicomponent reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring. researchgate.netyoutube.com

The formation of this compound itself proceeds via an N-acylation mechanism. The reaction is initiated by the nucleophilic attack of the pyridine-like nitrogen (N-3) of the imidazole ring on the electrophilic carbonyl carbon of an acylating agent like 2-phenylpropanoyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and a proton transfer results in the formation of the N-acyl imidazole product. youtube.comacs.org The initial attack typically occurs at the more nucleophilic N-3 position, which can then rearrange to the thermodynamically more stable N-1 substituted product, depending on the reaction conditions and substituents. acs.org

Functionalization reactions on the imidazole ring, such as C-H arylation, are often catalyzed by transition metals like palladium. The regioselectivity of these reactions is a key consideration. The C5 position is generally most susceptible to electrophilic attack, while the C2 position has the most acidic proton. nih.gov The use of directing or protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can provide excellent control over the site of functionalization, allowing for sequential and regioselective arylation at the C5, C2, and C4 positions. nih.gov

Influence of Catalysts and Reaction Conditions on Chemical Transformations

Catalysts and reaction conditions exert a profound influence on the synthesis and subsequent transformations of imidazolyl propanone systems. The choice of catalyst can determine the reaction pathway, yield, and selectivity.

For the synthesis of the imidazole core, a variety of catalysts have been employed. These include metal catalysts and organocatalysts. For instance, the three-component synthesis of trisubstituted imidazoles can be catalyzed by copper triflate/iodine, which facilitates C-C bond cleavage of chalcones. acs.org Zeolites, such as ZSM-11, have been used as reusable heterogeneous catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, offering an environmentally benign option. nih.gov Brønsted acids like benzoic acid have been shown to effectively catalyze the multicomponent reaction of vinyl azides, aldehydes, and amines to produce 1,2,5-trisubstituted imidazoles. acs.org

In the N-acylation step to form the title compound, the reaction is typically performed in the presence of a base to neutralize the acid byproduct (e.g., HCl). The choice of solvent can also be critical; for instance, N-alkylation of imidazoles can be performed without a catalyst in refluxing toluene. beilstein-journals.org For functionalization reactions on the imidazole ring, palladium complexes are commonly used for C-H arylation, and the choice of ligand and base can dictate the regioselectivity between the C2 and C5 positions. nih.gov Copper catalysts are also widely used for N-arylation reactions. nih.govorganic-chemistry.org

The following table summarizes the influence of various catalytic systems on the synthesis of substituted imidazoles.

| Catalyst System | Reactants | Product Type | Conditions | Yield | Reference(s) |

| Cu(OTf)₂ / I₂ | Chalcones, Benzylamines | 1,2,4-Trisubstituted Imidazoles | Toluene, 70°C | Good to Moderate | acs.org |

| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free, Reflux | Excellent | nih.gov |

| Benzoic Acid | Vinyl Azides, Aldehydes, Amines | 1,2,5-Trisubstituted Imidazoles | Toluene, 100°C | Good | acs.org |

| Cu/graphene | Imidazole, Phenylboronic Acid | N-phenylimidazole | Visible light, 25°C | 99% | nih.gov |

| Rh₂(OAc)₄ | 1-Sulfonyl Triazoles, Nitriles | Substituted Imidazoles | Dichloroethane | Good to Excellent | organic-chemistry.org |

| ZnCl₂ | Benzimidates, 2H-Azirines | Multisubstituted Imidazoles | Mild | Good | organic-chemistry.org |

| HBr / DMSO | Ketones, Aldehydes | 2,4(5)-Disubstituted Imidazoles | One-pot | 23-85% | nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis and Reactions of Imidazolyl Propanone Systems

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted imidazoles. During the N-acylation of imidazole to form this compound, acylation can potentially occur at either N-1 or N-3. The outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz Under neutral conditions, the tautomeric equilibrium of the imidazole precursor can influence the product ratio. For electron-withdrawing groups at the 4(5)-position, the 4-substituted tautomer often predominates, which can lead to the formation of the 1,5-disubstituted product. otago.ac.nz In basic media, the reaction proceeds through the imidazolate anion, and regioselectivity is largely controlled by steric hindrance and the inductive effects of substituents. otago.ac.nz Larger alkylating agents or bulky substituents on the imidazole ring tend to favor substitution at the less sterically hindered nitrogen. otago.ac.nz

The following table illustrates the regioselective outcomes in the alkylation of substituted imidazoles under different conditions.

| Imidazole Substrate | Alkylating Agent | Conditions | Major Product Isomer | Minor Product Isomer | Reference(s) |

| 4(5)-Methylimidazole | Methanol | Y-Zeolite Catalyst | 1,5-Dimethylimidazole | 1,4-Dimethylimidazole | rsc.org |

| 4(5)-Methylimidazole | Methanol | Beta-Zeolite Catalyst | 1,4-Dimethylimidazole | 1,5-Dimethylimidazole | rsc.org |

| 4(5)-Nitroimidazole | Methyl Iodide | Ethanolic (Neutral) | 1-Methyl-5-nitroimidazole | 1-Methyl-4-nitroimidazole | otago.ac.nz |

| 4(5)-Nitroimidazole | Methyl Iodide | Aqueous NaOH (Basic) | 1-Methyl-4-nitroimidazole | 1-Methyl-5-nitroimidazole | otago.ac.nz |

Stereoselectivity is also a key consideration due to the chiral center at the C2 position of the 2-phenylpropanoyl moiety. The synthesis of an enantiomerically pure form of this compound would require either starting from an enantiopure source of 2-phenylpropanoic acid or employing a stereoselective synthesis method. Chiral bicyclic imidazole catalysts have been developed for various enantioselective transformations, such as O-acylation, demonstrating the potential for creating stereodefined imidazolyl compounds. acs.org Furthermore, stereoselective synthesis of related chiral imidazole derivatives, such as 5-substituted pyrrolo[1,2-c]imidazol-3-ones, has been achieved through methods like diastereoselective or enantioselective lithiation. nih.gov

Bond Dissociation Energies and Stability Considerations

The stability of this compound is intrinsically linked to the structure of its N-acyl imidazole group. Unlike planar and highly resonant amides, N-acyl imidazoles often adopt a "twisted" conformation where the plane of the imidazole ring is distorted relative to the plane of the acyl group. nih.gov This twisting disrupts the n_N → π*_C=O resonance that typically stabilizes an amide bond. nih.govnih.gov

This disruption leads to several key structural and energetic consequences:

An elongated N–C(O) bond. nih.gov

A lower rotational barrier around the N–C(O) bond. nih.gov

Increased reactivity towards nucleophiles, as the carbonyl carbon is more electrophilic. nih.govkyoto-u.ac.jp

The degree of this twist can be quantified by the torsional angle (τ). Studies on highly substituted N-benzoyl imidazoles have reported torsional angles as high as 88.6°, approaching full orthogonality. nih.gov This significant distortion weakens the N–C(O) bond, lowering its bond dissociation energy and making the acyl group more labile. This inherent instability is precisely what makes N-acyl imidazoles effective acyl transfer reagents. nih.govkyoto-u.ac.jp

The stability of N-acyl imidazoles is also dependent on the steric and electronic nature of the acyl substituent. Sterically hindered N-acyl imidazoles, such as N-(2,4,6-trimethylbenzoyl)imidazole, show greater stability towards hydrolysis under both acidic and basic conditions compared to less hindered analogues. researchgate.net This suggests that the reactivity and stability of this compound can be tuned by modifying the substituents on the phenyl ring or the imidazole ring.

The following table presents calculated data for representative twisted amides, illustrating the relationship between bond twist, N-C bond length, and the energy barrier to rotation.

| Compound (Amide) | Twist Angle (τ) | N-C(O) Bond Length (Å) | Rotational Energy Barrier (kcal/mol) | Reference(s) |

| Formamide (Planar Reference) | ~0° | ~1.36 | ~18 | nih.govehu.eus |

| N-Acyl Imidazole (Generic) | Can be significantly twisted | >1.40 | Lower than typical amides | nih.gov |

| Highly Twisted N-Benzoyl Imidazole (8a) | 88.6° (solid state) | 1.439 | 9.7 | nih.gov |

| Highly Twisted N-Benzoyl Imidazole (7a) | 52.5° (solid state) | 1.411 | 9.8 | nih.gov |

| Di-tert-butyl-benzamide (2a) | 81.9° | 1.483 | Low (resonance energy reduced by ~65%) | nsf.gov |

These data highlight that as the amide bond becomes more twisted, the N-C bond lengthens and the energy required for rotation decreases, which correlates with increased reactivity and lower stability of the amide linkage. ehu.eus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.